molecular formula C9H14N2O2S B2566185 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide CAS No. 877825-84-8

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B2566185
CAS No.: 877825-84-8
M. Wt: 214.28
InChI Key: DWCPYDOKYHSAOI-UHFFFAOYSA-N
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Description

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a N-methylmethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(aminomethyl)phenylamine with N-methylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-[(4-methoxyphenyl)aminomethyl]-N,N-dimethylaniline
  • 2-methoxy-5-(phenylaminomethyl)phenol
  • 2-(anilinomethyl)phenol

Comparison: 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a N-methylmethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in various scientific studies .

Properties

IUPAC Name

1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCPYDOKYHSAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877825-84-8
Record name 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
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